An In-depth Technical Guide to the Basic Properties of 2-Amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
An In-depth Technical Guide to the Basic Properties of 2-Amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the fundamental physicochemical and biological properties of 2-Amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide. This compound is a member of the versatile class of 2-aminothiophenes, which are significant scaffolds in medicinal chemistry. This document consolidates available data on its chemical structure, and qualitative solubility, and outlines established experimental protocols for the determination of its acid dissociation constant (pKa) and quantitative solubility. Furthermore, it delves into its synthesis via the Gewald reaction and explores its anti-inflammatory mechanism of action through the NRF2 signaling pathway. The guide is intended to be a valuable resource for researchers and professionals engaged in drug discovery and development, providing a foundational understanding of this compound's characteristics.
Core Chemical and Physical Properties
2-Amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a polysubstituted 2-aminothiophene derivative. The core structure consists of a thiophene ring fused with a cyclohexene ring, featuring an amino group at the 2-position and a carboxamide group at the 3-position.
| Property | Data | Reference |
| Molecular Formula | C₉H₁₂N₂OS | [1][2] |
| Molecular Weight | 196.27 g/mol | [1][2] |
| Appearance | White to light yellow crystalline solid | [3] |
| Melting Point | 195-197 °C or 127-131 °C | [3] |
| Solubility (Qualitative) | Soluble in ethanol, dimethylformamide, and dichloromethane. | [3] |
| pKa | Data not available in the reviewed literature. | |
| Quantitative Solubility | Data not available in the reviewed literature. |
Note: A discrepancy in the reported melting point exists in the literature, which may be due to different polymorphic forms or impurities.
Spectroscopic Data
Reference FTIR Data for a Related Thiophene Carboxamide Derivative: FT-IR (KBr) νmax cm⁻¹: 3428, 2967, 1921, 1117, 758.[4]
Reference ¹H NMR Data for a Related Thiophene Carboxamide Derivative (in DMSO-d₆, 400 MHz): δ: 9.24 (brs, 1H, NH), 7.76 (brs, 1H, NH), 7.41 (d, 2H), 7.27 (d, 2H), 5.16 (s, 1H), 4.02-3.96 (q, 2H), 2.26 (s, 3H), 1.11 (t, 3H).[4]
Reference ¹³C NMR Data for a Related Thiophene Carboxamide Derivative (in DMSO-d₆, 100MHz): δ: 165.8, 152.4, 149.1, 144.2, 132.2, 128.6, 99.4, 69.2, 53.2, 18.4, 14.4.[4]
Experimental Protocols
Synthesis via Gewald Reaction
The synthesis of 2-Amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is typically achieved through the Gewald multicomponent reaction.[5][6] This reaction involves the condensation of a ketone (cyclohexanone), an active methylene compound (cyanoacetamide), and elemental sulfur in the presence of a basic catalyst.
Materials:
-
Cyclohexanone
-
Cyanoacetamide
-
Elemental Sulfur
-
Base catalyst (e.g., morpholine, piperidine, or triethylamine)
-
Solvent (e.g., ethanol, methanol, or dimethylformamide)
Procedure:
-
To a solution of cyclohexanone and cyanoacetamide in the chosen solvent, add the basic catalyst.
-
Stir the mixture and add elemental sulfur in portions.
-
Heat the reaction mixture, typically at a temperature ranging from 50 °C to reflux, and monitor the reaction progress using thin-layer chromatography (TLC).[7]
-
Upon completion, cool the reaction mixture to room temperature.
-
The product often precipitates from the solution and can be collected by filtration.
-
Wash the crude product with a suitable solvent (e.g., cold ethanol) to remove unreacted starting materials and impurities.
-
Recrystallize the crude product from an appropriate solvent to obtain the purified 2-Amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide.
Determination of pKa (Potentiometric Titration for Sparingly Soluble Compounds)
Due to the low aqueous solubility of many aminothiophene derivatives, a standard potentiometric titration may not be feasible. A common approach involves using co-solvents to increase solubility and then extrapolating to aqueous conditions.[8][9]
Materials:
-
2-Amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
-
Co-solvent (e.g., methanol, ethanol, or dioxane)
-
Standardized hydrochloric acid (HCl) solution
-
Standardized sodium hydroxide (NaOH) solution
-
pH meter with a suitable electrode
-
Magnetic stirrer
Procedure:
-
Prepare a series of solutions of the compound in different co-solvent/water ratios (e.g., 30:70, 40:60, 50:50, 60:40 v/v).
-
Titrate each solution with the standardized HCl solution to protonate the amino group fully.
-
Back-titrate the resulting solution with the standardized NaOH solution.
-
Record the pH values as a function of the volume of NaOH added.
-
Plot the titration curve (pH vs. volume of NaOH) and determine the half-equivalence point, which corresponds to the apparent pKa (pKa') in that specific co-solvent mixture.
-
Repeat for all co-solvent/water ratios.
-
Extrapolate the pKa' values to 0% co-solvent to estimate the aqueous pKa using methods like the Yasuda-Shedlovsky plot.[9]
Determination of Quantitative Solubility (Shake-Flask Method)
The shake-flask method is a standard technique for determining the equilibrium solubility of a compound in a specific solvent.[10]
Materials:
-
2-Amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
-
A range of solvents (e.g., water, ethanol, methanol, dichloromethane, acetone)
-
Vials with screw caps
-
Shaking incubator or orbital shaker
-
Centrifuge
-
Analytical method for quantification (e.g., HPLC-UV, UV-Vis spectrophotometry)
Procedure:
-
Add an excess amount of the compound to a vial containing a known volume of the solvent.
-
Seal the vials and place them in a shaking incubator set at a constant temperature (e.g., 25 °C or 37 °C).
-
Shake the vials until equilibrium is reached (typically 24-72 hours). It is crucial to establish that equilibrium has been achieved by taking measurements at different time points until the concentration plateaus.
-
After equilibration, centrifuge the vials to separate the undissolved solid.
-
Carefully withdraw an aliquot of the supernatant.
-
Dilute the aliquot with a suitable solvent and analyze the concentration of the dissolved compound using a validated analytical method.
-
The solubility is expressed as the concentration of the compound in the saturated solution (e.g., in mg/mL or mol/L).
Biological Properties and Signaling Pathways
Derivatives of 2-Amino-4,5,6,7-tetrahydro-1-benzothiophene have been reported to possess various biological activities, including anti-inflammatory, anticonvulsant, and anticancer properties.[7]
Anti-inflammatory Activity: NRF2 Signaling Pathway
The anti-inflammatory effects of some 2-aminothiophene derivatives are associated with the activation of the Nuclear factor erythroid 2-related factor 2 (NRF2) signaling pathway.[11] Under normal conditions, NRF2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (KEAP1), which facilitates its degradation.[12][13] Upon exposure to activators, such as the studied compound, NRF2 is released from KEAP1 and translocates to the nucleus. In the nucleus, it binds to the Antioxidant Response Element (ARE) in the promoter regions of various cytoprotective genes, leading to their transcription.[4][14] This results in the production of antioxidant and anti-inflammatory proteins, such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).[14][15] The upregulation of these proteins helps to mitigate oxidative stress and reduce the inflammatory response.
Conclusion
2-Amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a compound with a well-defined chemical structure and established synthetic route. While specific quantitative data for its pKa and solubility are not widely published, this guide provides detailed, standard experimental protocols for their determination. The known qualitative solubility and the discrepancy in reported melting points suggest that further characterization of the solid-state properties would be beneficial. The compound's implication in the NRF2 signaling pathway highlights its potential as a lead structure for the development of novel anti-inflammatory agents. This technical guide serves as a foundational resource to aid researchers in their exploration and utilization of this promising chemical entity. Further investigation into its other reported biological activities, such as anticonvulsant and anticancer effects, is warranted to fully elucidate its therapeutic potential.
References
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- 7. Targeted Synthesis and Analysis of Biologically Active Azomethine Derivatives of 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide | Chiriapkin | Drug development & registration [pharmjournal.ru]
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